Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15710731
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O3S |
|---|---|
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | methyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-7-9(11(15)17-3)10(8-5-4-6-18-8)13-12(16)14(7)2/h4-6,10H,1-3H3,(H,13,16) |
| Standard InChI Key | LXKLQYVXKPBNJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)OC |
Introduction
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. It features a six-membered ring structure with four carbon atoms and two nitrogen atoms, along with a thiophene ring and a carboxylate moiety. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
-
Condensation Reactions: Involving the reaction of appropriate starting materials to form the tetrahydropyrimidine core.
-
Substitution Reactions: To introduce the thiophene and methyl ester groups.
-
Cyclization Reactions: To form the ring structure.
These methods allow for the efficient production of the compound for research and application purposes.
Biological Activity and Potential Applications
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential pharmacological properties, although further research is needed to elucidate its specific mechanisms of action and target interactions. Its unique combination of functional groups makes it valuable in both academic and industrial settings, particularly in drug discovery and development.
| Application Area | Potential Use |
|---|---|
| Drug Discovery | Potential therapeutic agent due to its unique structure and biological activity |
| Synthetic Chemistry | Versatile intermediate in organic synthesis |
Interaction Studies
Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include spectroscopy and molecular modeling to understand its therapeutic potential and mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Notable examples include:
-
Ethyl 6-Methyl-2-Oxo-4-(Thiophen-2-Yl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: Contains an ethyl instead of a methyl substituent, affecting solubility properties .
-
Ethyl 1,6-Dimethyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: Features a phenyl group instead of thiophene, potentially altering biological activity .
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-(Thiophen-2-Yl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Ethyl substituent | Different solubility properties |
| Ethyl 1,6-Dimethyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Phenyl group | Potentially altered biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume